(1R)-1-(4-异丙基苯基)乙醇

描述

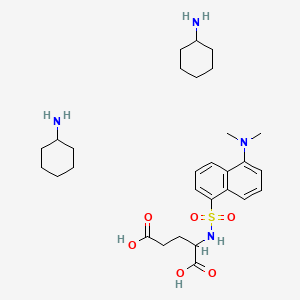

“(1R)-1-(4-isopropylphenyl)ethanol” is likely an organic compound consisting of an isopropyl group attached to the phenyl group, which is further connected to an ethanol group. The “1R” denotes the configuration of the chiral center .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenyl compound with an isopropyl group, followed by the addition of an ethanol group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

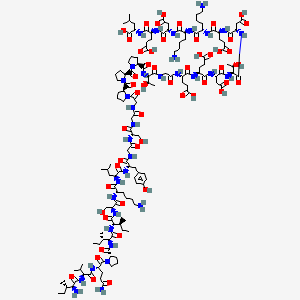

The molecule likely has a chiral center at the carbon atom connecting the isopropyl group and the ethanol group, leading to two possible enantiomers: “1R” and “1S”. The phenyl group is a planar, aromatic ring, the isopropyl group is a branched alkyl group, and the ethanol group consists of a hydroxyl group attached to a carbon .Chemical Reactions Analysis

As an organic compound, “(1R)-1-(4-isopropylphenyl)ethanol” can undergo various reactions typical of alcohols, such as dehydration, oxidation, and substitution. The phenyl and isopropyl groups may also participate in reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R)-1-(4-isopropylphenyl)ethanol” would depend on its molecular structure. As an alcohol, it would be expected to form hydrogen bonds, affecting its boiling and melting points. The presence of a phenyl group could contribute to its UV-visible absorption spectrum .科学研究应用

药物中间体的生物催化

- 光学纯合成:陈等人(2019 年)的一项研究开发了一种生物催化过程,用于不对称还原 4-(三氟甲基)苯乙酮以生成光学纯 (R)-1-[4-(三氟甲基)苯基]乙醇,这是靶向趋化因子 CCR5 拮抗剂药物的重要中间体。该工艺利用了重组大肠杆菌细胞,并显示出优异的对映选择性和效率,与传统方法相比,提高了底物浓度并显着提高了极性有机溶剂-水体系中的产率 (Chen et al., 2019)。

酶促和催化过程

- 手性中间体合成:郭等人(2017 年)探索了将 2-氯-1-(3,4-二氟苯基)乙酮酶促转化为 (S)-2-氯-1-(3,4-二氟苯基)乙醇,这是另一种用于合成替格瑞洛(一种治疗急性冠状动脉综合征的药物)的手性中间体。酮还原酶 (KRED) 酶表现出高转化率和对映体过量,简化了工艺并降低了安全风险 (Guo et al., 2017)。

化学合成改进

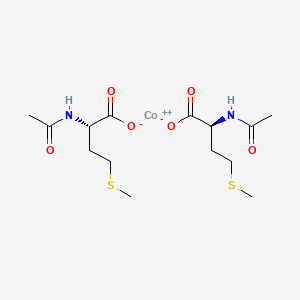

- 配合物的合成:曼特尔等人(2018 年)报道了一种使用异丙醇而非乙醇制备 [CpRRhCl2]2 配合物的新方法。这种方法最大程度地减少了不必要的副产物的形成,并提高了具有各种环戊二烯基配体的衍生物的产率和反应时间,表明溶剂选择在复杂分子合成中的重要性 (Mantell et al., 2018)。

作用机制

安全和危害

The safety and hazards of “(1R)-1-(4-isopropylphenyl)ethanol” would depend on its specific properties. Generally, handling organic compounds requires precautions to prevent ingestion, inhalation, or skin contact. Some phenyl compounds can be hazardous, so appropriate safety measures should be taken .

未来方向

属性

IUPAC Name |

(1R)-1-(4-propan-2-ylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWMXVJCBUKVQH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245387 | |

| Record name | (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(4-isopropylphenyl)ethanol | |

CAS RN |

105364-42-9 | |

| Record name | (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105364-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chloro-2-propen-1-yl)oxy]-1,3-benzothiazole](/img/structure/B561441.png)

![XYLOSE, D-, [1-14C]](/img/no-structure.png)

![2-Nitrooctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B561447.png)